3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired triazolo-thiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dichlorophenyl)-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the 1,3-dimethyl-1H-pyrazol-5-yl group in 3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole distinguishes it from other similar compounds. This structural feature may contribute to its unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H10Cl2N6S |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-6-(2,5-dimethylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10Cl2N6S/c1-7-5-11(21(2)19-7)13-20-22-12(17-18-14(22)23-13)9-6-8(15)3-4-10(9)16/h3-6H,1-2H3 |
InChI Key |
QNIQGONBVMAUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
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